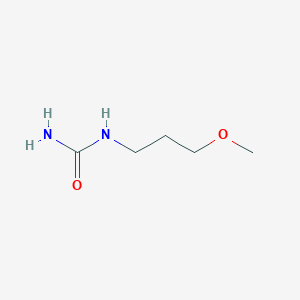

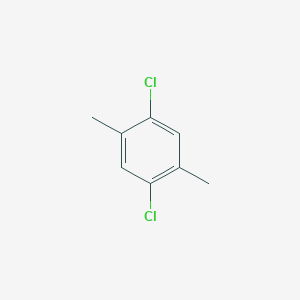

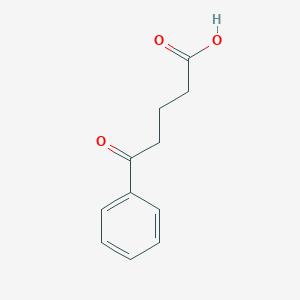

![molecular formula C7H5N5 B072526 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 1500-90-9](/img/structure/B72526.png)

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound that has been studied for its potential applications in the medical field . It has been found to be a selective, orally active inhibitor of Protein Kinase B (Akt), which is an important component of intracellular signaling pathways regulating growth and survival . This compound has also been explored as a potential antitubercular agent .

Synthesis Analysis

The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis

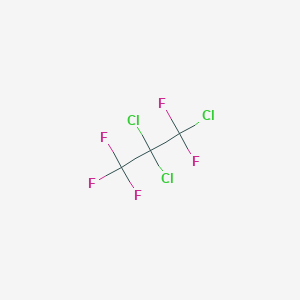

The molecular structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a 7-deazapurine ring. This core structure is found in several naturally occurring nucleosides .Chemical Reactions Analysis

The chemical reactions involving 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile primarily involve the substitution at the C-4 position of the 7-deazapurine ring .Wissenschaftliche Forschungsanwendungen

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

This compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound have been synthesized and tested against different cancer cell lines. Among these, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Antitubercular Agents

The compound has been explored as a potential antitubercular agent. A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized and tested against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showed promising results .

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

The compound has been used in the design and synthesis of a series of HPK1 inhibitors. These inhibitors showed potent inhibitory activity against HPK1, a kinase involved in immune responses .

Nitric Oxide Production Inhibitors

The compound has been used in the development of novel nitric oxide production inhibitors. These inhibitors can potentially be used in the treatment of diseases where excessive nitric oxide production is a problem .

Wirkmechanismus

Target of Action

The primary target of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile acts as a selective, orally active inhibitor of PKB . It competes with ATP, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of PKB, which signals through phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound can effectively reach its target in the body and exert its intended effect.

Zukünftige Richtungen

The future directions for research on 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile could include further exploration of its potential as an antitubercular agent and as an inhibitor of Protein Kinase B (Akt) for potential cancer therapy . Further studies could also focus on optimizing its physical and chemical properties to enhance its drug-likeness .

Eigenschaften

IUPAC Name |

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-1-4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIPINBJCGELKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420548 |

Source

|

| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1500-90-9 |

Source

|

| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

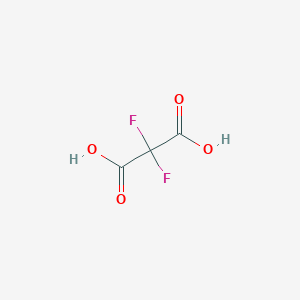

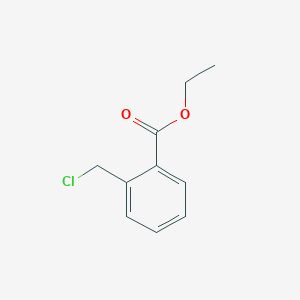

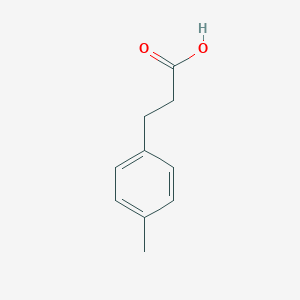

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)